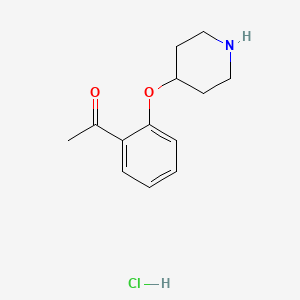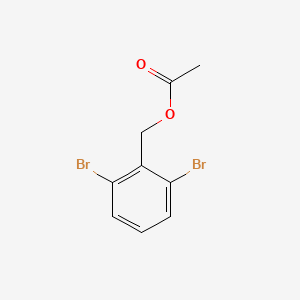
2,6-Dibromobenzyl acetate
概述
描述
2,6-Dibromobenzyl acetate is an organic compound with the molecular formula C₉H₈Br₂O₂. It is characterized by the presence of two bromine atoms attached to the benzene ring and an acetate group attached to the benzyl moiety. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromobenzyl acetate typically involves the bromination of benzyl acetate. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr₃), under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 6 positions of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar bromination techniques. The process involves the continuous flow of reactants through a reactor where bromine and benzyl acetate are mixed in the presence of a catalyst. The reaction mixture is then purified to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 2,6-Dibromobenzyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH⁻) or alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2,6-dibromobenzaldehyde or 2,6-dibromobenzoic acid.
Reduction: Reduction reactions can produce 2,6-dibromobenzyl alcohol or 2,6-dibromobenzene.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,6-Dibromobenzyl acetate is widely used in scientific research due to its unique chemical properties. It serves as a versatile intermediate in organic synthesis and is employed in the development of new pharmaceuticals, agrochemicals, and materials. Its bromine atoms make it a valuable reagent for further functionalization and the synthesis of complex organic molecules.
作用机制
The mechanism by which 2,6-Dibromobenzyl acetate exerts its effects depends on the specific application. In organic synthesis, it acts as a precursor for the formation of various derivatives through substitution and addition reactions. The bromine atoms on the benzene ring facilitate electrophilic substitution reactions, while the acetate group can undergo nucleophilic substitution.
相似化合物的比较
2,6-Dibromobenzyl acetate is similar to other brominated benzyl acetates, such as 2,4-dibromobenzyl acetate and 2,5-dibromobenzyl acetate. its unique substitution pattern at the 2 and 6 positions gives it distinct chemical properties and reactivity compared to these compounds. The presence of two bromine atoms at specific positions on the benzene ring enhances its reactivity and makes it a valuable reagent in organic synthesis.
属性
IUPAC Name |
(2,6-dibromophenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEMWUROKHRRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731281 | |
| Record name | (2,6-Dibromophenyl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147858-83-0 | |
| Record name | (2,6-Dibromophenyl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397653.png)
![3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397655.png)
![4-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397656.png)
![4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397657.png)
![(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397658.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397659.png)
![3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397661.png)
![4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397663.png)
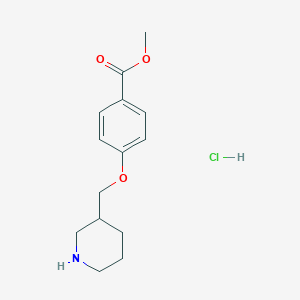
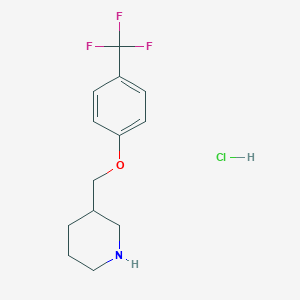
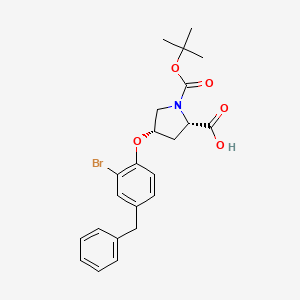
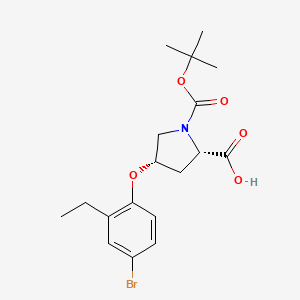
![4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397673.png)
